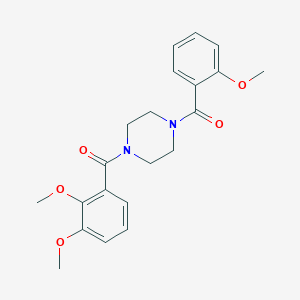
1-(2,3-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine, also known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMMP is a piperazine derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. In
Wirkmechanismus
The mechanism of action of 1-(2,3-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine is not fully understood, but it is believed to act through multiple pathways. 1-(2,3-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-(2,3-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is involved in the regulation of glucose and lipid metabolism. In addition, 1-(2,3-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-(2,3-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and to inhibit the growth of cancer cells in vitro and in vivo. 1-(2,3-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and to protect against neurotoxicity induced by amyloid-beta peptides.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2,3-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine in lab experiments is its versatility. 1-(2,3-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine can be used to study a range of biological processes and diseases, making it a valuable tool for researchers. However, there are also some limitations to using 1-(2,3-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine in lab experiments. 1-(2,3-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine is a relatively new compound, and its effects on human health and safety are not fully understood. In addition, 1-(2,3-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine is a complex molecule that can be difficult to synthesize and purify, which can limit its availability for research.
Zukünftige Richtungen
There are several future directions for research on 1-(2,3-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine. One area of interest is the development of new drugs based on 1-(2,3-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine. Researchers are investigating the potential of 1-(2,3-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine derivatives as anti-inflammatory, anticancer, and neuroprotective agents. Another area of interest is the study of the molecular mechanisms underlying the effects of 1-(2,3-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine. Researchers are working to identify the specific pathways and targets involved in the activity of 1-(2,3-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine, which could lead to the development of more targeted and effective drugs. Finally, researchers are investigating the safety and toxicity of 1-(2,3-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine, which is essential for the development of new drugs for human use.
Conclusion
1-(2,3-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory, analgesic, and anticancer properties, as well as its neuroprotective effects, make it a valuable tool for researchers. While there are still many unanswered questions about the mechanism of action and safety of 1-(2,3-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine, the future looks bright for this promising compound.
Synthesemethoden
The synthesis of 1-(2,3-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine involves the reaction of 2,3-dimethoxybenzoic acid with 2-methoxybenzoyl chloride in the presence of triethylamine and N,N-dimethylformamide. The resulting intermediate is then reacted with piperazine in the presence of triethylamine and N,N-dimethylformamide to yield 1-(2,3-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine. This synthesis method has been optimized and modified by several researchers to improve the yield and purity of 1-(2,3-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine has been found to exhibit a range of potential therapeutic applications in scientific research. It has been investigated for its anti-inflammatory, analgesic, and anticancer properties. 1-(2,3-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine has also been studied for its potential use as a neuroprotective agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C21H24N2O5 |
|---|---|
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
(2,3-dimethoxyphenyl)-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H24N2O5/c1-26-17-9-5-4-7-15(17)20(24)22-11-13-23(14-12-22)21(25)16-8-6-10-18(27-2)19(16)28-3/h4-10H,11-14H2,1-3H3 |
InChI-Schlüssel |
CWJFJNAXJDVKCU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(Ethylsulfonyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247217.png)
![1-[1-(Ethylsulfonyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247218.png)


amino]propanamide](/img/structure/B247223.png)
amino]propanamide](/img/structure/B247224.png)
![3-Tert-butyl-3-methyl-2,3-dihydro[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B247226.png)
![N-(4-fluorophenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B247239.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B247240.png)
![1-(4-Ethoxyphenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone](/img/structure/B247246.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(2,3-dimethoxybenzyl)piperazine](/img/structure/B247253.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B247254.png)
methanone](/img/structure/B247255.png)
![Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B247256.png)